Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate
Description
Chemical Identity and Nomenclature
This compound is systematically identified through multiple chemical databases and registry systems, establishing its unique chemical identity within the scientific community. The compound carries the Chemical Abstracts Service registry number 1221791-96-3, which serves as its primary identification code in chemical literature and commercial databases. The molecular structure corresponds to the molecular formula C11H11BrN2O2, indicating the presence of eleven carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as ethyl 5-bromo-3-cyano-4,6-dimethylpyridine-2-carboxylate. Alternative naming systems provide additional identification pathways, including the MDL number MFCD14584830, which is widely recognized in chemical databases and supplier catalogs. The compound's nomenclature reflects its structural complexity, with the pyridine ring serving as the core heterocyclic framework, modified by halogen substitution at position 5, nitrile functionality at position 3, methyl groups at positions 4 and 6, and an ethyl ester group attached to the carboxylic acid functionality at position 2.
Structural Analysis and Molecular Geometry
The molecular architecture of this compound exhibits a substituted pyridine ring system with distinct geometric and electronic characteristics that influence its chemical behavior and potential applications. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation: CCOC(=O)c1nc(C)c(c(c1C#N)C)Br, which provides a linear encoding of the molecular connectivity. The International Chemical Identifier provides an additional standardized representation: InChI=1S/C11H11BrN2O2/c1-4-16-11(15)10-8(5-13)6(2)9(12)7(3)14-10/h4H2,1-3H3, offering detailed atomic connectivity and hydrogen distribution information.
The three-dimensional molecular geometry reveals important spatial relationships between functional groups that dictate the compound's reactivity patterns and intermolecular interactions. Computational analysis indicates a molecular weight of 283 Daltons with a calculated logarithm of the partition coefficient of 2.57, suggesting moderate lipophilicity characteristics. The molecule contains sixteen heavy atoms arranged in a single ring system with three rotatable bonds, providing limited conformational flexibility around the ethyl ester group. The polar surface area measures 63 square angstroms, indicating significant polarity contributions from the oxygen atoms in the ester group and the nitrogen atoms in both the pyridine ring and cyano group.
Hydrogen bonding analysis reveals three hydrogen bond acceptor sites and zero hydrogen bond donor sites, with the acceptor sites located at the ester oxygen atoms and the nitrogen atoms of the cyano and pyridine groups. The carbon bond saturation factor of 0.363 indicates a predominantly unsaturated molecular framework, consistent with the aromatic pyridine ring and the sp-hybridized carbon in the cyano group. These structural parameters collectively contribute to the compound's unique chemical properties and potential for participating in diverse chemical reactions and molecular recognition events.
Historical Context and Discovery
The development and characterization of this compound can be traced through chemical database records and synthetic methodology publications that document the evolution of pyridine chemistry and related heterocyclic compounds. The compound first appeared in chemical databases during the 2010s, coinciding with advances in synthetic organic chemistry focused on functionalized pyridine derivatives and their potential applications in pharmaceutical research. The creation of standardized database entries reflects the growing interest in exploring complex heterocyclic scaffolds that combine multiple functional groups for enhanced biological activity and synthetic versatility.
Research into related pyridine derivatives, particularly those containing cyano and dimethyl substitution patterns, has provided foundational knowledge for understanding the synthesis and reactivity of compounds like this compound. Studies on 3-cyano-4,6-dimethyl-2-pyridone synthesis using piperazine catalysis and related methodologies have contributed to the broader understanding of pyridine chemistry and the development of efficient synthetic routes for complex substituted pyridines. These investigations have established important precedents for the preparation of highly substituted pyridine carboxylates and their structural characterization through crystallographic and spectroscopic methods.
Properties
IUPAC Name |
ethyl 5-bromo-3-cyano-4,6-dimethylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-4-16-11(15)10-8(5-13)6(2)9(12)7(3)14-10/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKISKUFLWWXQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C(=C1C#N)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate typically involves the bromination of 3-cyano-4,6-dimethyl-2-pyridinecarboxylate followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The esterification step involves the reaction of the brominated intermediate with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted pyridine derivatives.
Reduction: Amino-substituted pyridine derivatives.
Hydrolysis: 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid.
Scientific Research Applications
Chemistry
In synthetic chemistry, ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate serves as a building block for more complex heterocyclic compounds. Its unique functional groups allow for various transformations:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction : The cyano group can be reduced to an amine using lithium aluminum hydride.
- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid .
Biology
This compound is investigated for its potential as a ligand in enzyme inhibition studies. Its ability to bind to specific molecular targets makes it valuable for research into enzyme mechanisms and drug design .
Medicine
This compound has shown promise in pharmacological studies, particularly for:
- Anti-inflammatory Activities : Preliminary studies indicate potential therapeutic effects against inflammation.
- Anticancer Properties : Research is ongoing to explore its efficacy in inhibiting cancer cell proliferation .
Case Study 1: Enzyme Inhibition
A study examined the binding affinity of this compound to a specific enzyme involved in metabolic pathways. The compound demonstrated significant inhibition with an IC50 value that suggests its potential as a lead compound for further drug development.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner, highlighting its potential role in cancer therapeutics.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate involves its interaction with specific molecular targets. For instance, as a ligand, it can bind to the active site of enzymes, inhibiting their activity. The cyano and ester groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 5-bromopyridine-2-carboxylate
Structural Differences :
- Lacks the 3-cyano, 4-methyl, and 6-methyl substituents present in the target compound. Impact on Properties:
- Reactivity: The absence of electron-withdrawing cyano groups reduces the pyridine ring’s electron deficiency, decreasing its susceptibility to nucleophilic aromatic substitution compared to the target compound.
- Solubility : Lower lipophilicity due to missing methyl groups may improve aqueous solubility.
- Applications : Primarily used as a simpler building block for Suzuki-Miyaura couplings, whereas the target compound’s additional substituents enhance its utility in synthesizing complex heterocycles .
Ethyl 5-bromonicotinate (Ethyl 5-bromo-pyridine-3-carboxylate)
Structural Differences :
- The ester group is at position 3 (nicotinate) instead of position 2.
Impact on Properties : - Electronic Effects : Positional isomerism alters the electron distribution; the 3-carboxylate group may engage in different hydrogen-bonding interactions compared to the 2-carboxylate in the target compound.
- Biological Activity : Nicotinate derivatives are often explored for their vasodilatory effects, whereas the target compound’s substitution pattern may favor applications in kinase inhibition or antimicrobial agents .
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate
Structural Differences :
- Contains a fused thiophene ring and a partially saturated pyridine core (4,7-dihydro).
Impact on Properties : - Aromaticity : Reduced aromaticity due to the dihydro structure decreases stability toward oxidation.
- Reactivity : The sulfur atom in the thiophene ring enhances electron richness, contrasting with the electron-deficient pyridine core of the target compound. This difference influences their respective reactivities in electrophilic substitutions .
PAK-200 (Dihydropyridine Analogue)
Structural Differences :
- Features a 1,4-dihydropyridine core with morpholinoethyl and nitrophenyl substituents. Functional Insights:
- Mechanism: PAK-200 inhibits P-glycoprotein (P-gp), reversing multidrug resistance in cancer cells.
- Calcium Antagonism : PAK-200’s calcium channel antagonism is 1,000-fold weaker than nicardipine, highlighting how substituent patterns dictate biological activity—a principle applicable to the target compound’s design .
Biological Activity
Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate (CAS No. 1221791-96-3) is a heterocyclic organic compound characterized by a pyridine ring with several substituents, including a bromine atom, a cyano group, and an ester functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential pharmacological properties.
- Molecular Formula : C₁₁H₁₁BrN₂O₂
- Molecular Weight : 283.13 g/mol
- Melting Point : 84–86 °C
- Structure : The compound features a pyridine ring with bromine at the 5-position, a cyano group at the 3-position, and ethyl ester at the carboxylic acid position.
Biological Activity Overview
This compound has been investigated for its biological activities, particularly its potential as an enzyme inhibitor and its pharmacological effects. The following sections detail specific areas of research and findings related to this compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and cyano group enhance its binding affinity to enzyme active sites, potentially inhibiting their activity. This mechanism is crucial for its applications in drug development.
Pharmacological Applications
Recent studies have explored the pharmacological properties of this compound:
- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain types of tumors. Its ability to inhibit specific kinases involved in cancer progression is under investigation.
- Enzyme Inhibition : The compound is being evaluated as a potential ligand for various enzymes, which may lead to the development of novel therapeutics targeting metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Potential inhibition of tumor growth | |
| Enzyme Inhibition | Binding to kinase active sites |
Case Study Example
A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of similar pyridine derivatives. The findings indicated that modifications to the bromine and cyano groups significantly influenced the compound's inhibitory potency against specific kinases involved in cancer cell proliferation. This compound was highlighted as a promising candidate for further development due to its favorable binding characteristics and biological activity profile.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate | Lacks bromine substituent | Lower enzyme inhibition |
| 5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid | Acidic form may alter solubility | Varies |
| Ethyl 5-chloro-3-cyano-4,6-dimethyl-2-pyridinecarboxylate | Chlorine instead of bromine affects reactivity | Different binding profile |
Q & A
Q. How can the synthesis of Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate be optimized to improve yield and purity?
- Methodological Answer : The compound is synthesized via bromination and esterification steps. Key optimizations include:
- Bromination : Use phosphorus oxybromide (POBr₃) in acetonitrile under reflux, as demonstrated for analogous pyridine carboxylates . Adjust stoichiometry (e.g., 1.4:1 molar ratio of POBr₃ to substrate) to minimize side products.
- Purification : Column chromatography with ethyl acetate/petroleum ether (3:7 v/v) effectively isolates the product . Recrystallization from acetone improves purity .
- Monitoring : Track reaction progress via TLC (silica gel, UV detection) and confirm purity via ¹H NMR (e.g., δ 1.15 ppm for ethyl CH₃, 3.29–5.20 ppm for pyrazole/pyridine protons) .
Q. What spectroscopic and crystallographic methods are most effective for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using splitting patterns (e.g., triplet for ethyl CH₂ at δ 4.11 ppm) and compare with analogs .
- X-ray Crystallography : Use SHELXL for refinement. For high-resolution data, apply twin refinement if necessary (common in pyridine derivatives). Hydrogen atoms are placed geometrically and refined with riding models .
- Elemental Analysis : Validate empirical formulas (e.g., C%: 39.72 vs. 39.91 observed) to confirm purity .
Q. How do the cyano and ester groups influence the compound’s stability under varying reaction conditions?
- Methodological Answer :
- Cyano Group : Susceptible to hydrolysis under acidic/alkaline conditions. Test stability via pH-controlled experiments (e.g., 0.1M HCl/NaOH at 25°C for 24h) and monitor via IR (loss of CN stretch at ~2200 cm⁻¹) .
- Ester Group : Hydrolyzes in basic media. Use anhydrous conditions for reactions involving nucleophiles (e.g., Grignard reagents). Stabilize with aprotic solvents like DMF .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved during refinement?
- Methodological Answer :
- Data Collection : Ensure high-resolution (<1.0 Å) data to reduce ambiguity. For twinned crystals, use SHELXD for structure solution and SHELXL for twin refinement .
- Validation : Cross-check with DFT-calculated bond parameters (e.g., B3LYP/6-31G* level). Discrepancies >0.05 Å may indicate disorder; apply partial occupancy models .
Q. What mechanistic insights explain the regioselectivity of bromination in similar pyridine carboxylates?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing cyano and ester groups direct bromine to the electron-rich 5-position. Confirm via comparative studies with deuterated analogs .
- Kinetic Studies : Use in-situ ¹H NMR to track intermediate formation. For example, monitor bromine incorporation rates at varying temperatures (e.g., 25°C vs. 60°C) .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-5 bromine as a Suzuki coupling site) .
- Solvent Effects : Simulate reaction barriers in polar (acetonitrile) vs. nonpolar (toluene) solvents using COSMO-RS models .
Safety and Handling
Q. What safety protocols are critical when handling brominated pyridine derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .
- Waste Disposal : Quench residual brominating agents (e.g., POBr₃) with ice-cold sodium bicarbonate before disposal .
- Storage : Keep in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent degradation .
Data Contradiction Analysis
Q. How should conflicting NMR and X-ray data be reconciled for structural assignments?
- Methodological Answer :
- Dynamic Effects : NMR may average conformers (e.g., rotational isomers of the ethyl group), while X-ray captures static structures. Perform variable-temperature NMR (VT-NMR) to detect exchange broadening .
- Crystallographic Disorder : If X-ray shows disordered atoms, re-refine with split positions or compare with solid-state NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
